molecular formula C14H15ClO3 B14381576 1-Chloro-4-ethoxy-5,8-dimethoxynaphthalene CAS No. 89474-93-1

1-Chloro-4-ethoxy-5,8-dimethoxynaphthalene

Katalognummer: B14381576
CAS-Nummer: 89474-93-1
Molekulargewicht: 266.72 g/mol
InChI-Schlüssel: YMOBGWAKYSYCFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-4-ethoxy-5,8-dimethoxynaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of chlorine, ethoxy, and methoxy groups attached to the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethoxy-5,8-dimethoxynaphthalene can be synthesized through a series of organic reactions. One common method involves the chlorination of 4-ethoxy-5,8-dimethoxynaphthalene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified through techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-4-ethoxy-5,8-dimethoxynaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of 1-azido-4-ethoxy-5,8-dimethoxynaphthalene or 1-thio-4-ethoxy-5,8-dimethoxynaphthalene.

    Oxidation: Formation of 1-chloro-4-ethoxy-5,8-dimethoxy-1,4-naphthoquinone.

    Reduction: Formation of 1-chloro-4-ethoxy-5,8-dihydroxynaphthalene.

Wissenschaftliche Forschungsanwendungen

1-Chloro-4-ethoxy-5,8-dimethoxynaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-chloro-4-ethoxy-5,8-dimethoxynaphthalene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Additionally, the methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

  • 1-Chloro-4-methoxy-5,8-dimethoxynaphthalene
  • 1-Chloro-4-ethoxy-5,8-dihydroxynaphthalene
  • 1-Chloro-4-ethoxy-5,8-dimethoxy-2-naphthol

Uniqueness: 1-Chloro-4-ethoxy-5,8-dimethoxynaphthalene is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical properties

Eigenschaften

CAS-Nummer

89474-93-1

Molekularformel

C14H15ClO3

Molekulargewicht

266.72 g/mol

IUPAC-Name

1-chloro-4-ethoxy-5,8-dimethoxynaphthalene

InChI

InChI=1S/C14H15ClO3/c1-4-18-12-6-5-9(15)13-10(16-2)7-8-11(17-3)14(12)13/h5-8H,4H2,1-3H3

InChI-Schlüssel

YMOBGWAKYSYCFV-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C2=C(C=CC(=C12)OC)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.